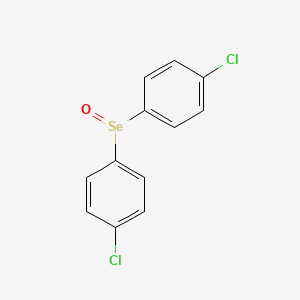
Benzene, 1,1'-seleninylbis[4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-seleninylbis[4-chloro-]: is an organic compound with the molecular formula C12H10OSe. It is also known by other names such as Phenyl selenoxide , Diphenyl selenoxide , and Diphenylselenium oxide . This compound contains a benzene ring substituted with a seleninyl group and chlorine atoms, making it a unique organoselenium compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-seleninylbis[4-chloro-] typically involves the reaction of chlorobenzene with selenium dioxide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of Benzene, 1,1’-seleninylbis[4-chloro-] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-seleninylbis[4-chloro-] can undergo oxidation reactions to form seleninic acids.
Reduction: It can be reduced to form selenides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Seleninic acids.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1,1’-seleninylbis[4-chloro-] has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1,1’-seleninylbis[4-chloro-] exerts its effects involves the interaction of the seleninyl group with various molecular targets. The seleninyl group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and proteins. This can lead to changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
- Phenyl selenoxide
- Diphenyl selenoxide
- Diphenylselenium oxide
Comparison: Benzene, 1,1’-seleninylbis[4-chloro-] is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different redox properties and reactivity patterns, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
51517-22-7 |
|---|---|
Molecular Formula |
C12H8Cl2OSe |
Molecular Weight |
318.1 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)seleninylbenzene |
InChI |
InChI=1S/C12H8Cl2OSe/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
RWAZHGCKYYGQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se](=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















